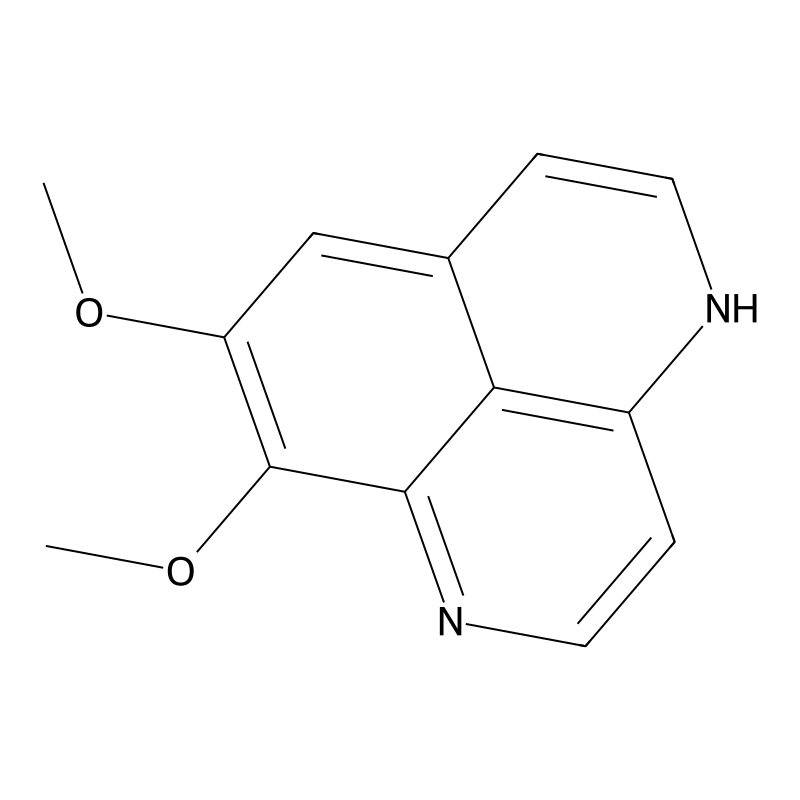

Aaptamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Pain Management

Scientific Field: Medical Science, Pain Management.

Summary of Application: Aaptamine has been studied for its potential use in managing neuropathic pain.

Methods of Application: In a study, a chronic constriction injury (CCI)-induced peripheral neuropathic rat model was used to explore the analgesic effects of intrathecal aaptamine administration.

Results: The results showed that aaptamine alleviates CCI-induced nociceptive sensitization, allodynia, and hyperalgesia.

Application in Sunscreen and Antioxidant Ingredient

Scientific Field: Pharmaceutics and Cosmetics.

Summary of Application: Aaptamine derivatives have been studied for their potential application as natural organic sunscreens due to their antioxidant and UV-radiation absorption activity.

Methods of Application: The antioxidant and UV absorption activities of three aaptamine derivatives were theoretically studied by density functional theory (DFT).

Application in Alzheimer’s Disease Treatment

Scientific Field: Neurology, Alzheimer’s Disease Treatment.

Summary of Application: Aaptamine has shown potential in the treatment of Alzheimer’s Disease (AD) by directly inhibiting the activities of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

Methods of Application: In vivo studies were conducted to evaluate the dyskinesia recovery rates of different concentrations of aaptamine.

Application in Cell Cycle Regulation

Scientific Field: Cell Biology, Cell Cycle Regulation.

Summary of Application: Aaptamine has been found to increase the expression of the cyclin-dependent kinase inhibitor p21, a protein known to act as a negative regulator of cell cycle progression.

Methods of Application: The effects of aaptamine on cell cycle progression were studied at concentrations of 20–50 µM.

Application in Noncommunicable Diseases Treatment

Scientific Field: Pharmacology, Noncommunicable Diseases Treatment.

Summary of Application: Aaptamine has shown potential in the treatment of noncommunicable diseases by interacting with certain G-protein coupled receptors (GPCRs), including α-adrenergic and β-opioid receptors.

Methods of Application: The compound was profiled more broadly at sub-growth inhibitory concentrations against a panel of 168 GPCRs to potentially reveal additional targets and therapeutic opportunities.

Results: Dose-response analysis validated the α-adrenoreceptor antagonist activity of aaptamine (ADRA2C, IC50 11.9 µM) and revealed the even more potent antagonism of the β-adrenoreceptor (ADRB2, IC50 0.20 µM) and dopamine receptor D4 (DRD4, IC50 6.9 µM).

Application in Antimicrobial Treatment

Scientific Field: Microbiology, Antimicrobial Treatment.

Summary of Application: Aaptamine has demonstrated significant antimicrobial activity.

Methods of Application: The antimicrobial activity of aaptamine was evaluated using various in vitro assays.

Results: The results showed that aaptamine has potential as an antimicrobial agent.

Aaptamine is a marine alkaloid primarily isolated from the sponge species Aaptos sp. Its unique chemical structure, characterized by a complex arrangement of nitrogen-containing rings, has attracted significant interest in the fields of medicinal chemistry and pharmacology. Aaptamine exhibits a variety of biological activities, including antioxidant, antibacterial, and anticancer properties, making it a versatile compound for therapeutic applications .

- The mechanism of action of aaptamine remains unclear. However, its structural similarity to other bioactive marine alkaloids suggests potential for various biological activities.

- Some studies have investigated its antitumor properties, but further research is needed to understand its specific mechanism.

- Currently, there is no extensive data on the safety profile of aaptamine.

- As with many marine natural products, it's advisable to handle it with caution in a research setting due to the possibility of unknown toxicities.

Limitations and Future Research

Our understanding of aaptamine is limited due to the scarcity of research on this specific compound. Further investigations are needed to:

- Characterize its physical and chemical properties.

- Elucidate its mechanism of action for potential biological applications.

- Evaluate its safety profile.

- Hydrolysis: This reaction converts esters to acids or alcohols.

- Henry Reaction: This involves the reaction of nitroalkenes with carbonyl compounds to form β-nitro alcohols.

- Palladium-Catalyzed Reactions: These are critical for forming carbon-carbon bonds and cyclization processes that lead to the final structure of aaptamine .

The detailed mechanism includes:

- Formation of a nitro-alkene intermediate.

- Cyclization through palladium catalysis to yield aaptamine.

Aaptamine has demonstrated significant biological activities:

- Antioxidant Activity: It scavenges free radicals through mechanisms such as hydrogen atom transfer and single electron transfer, thereby protecting cells from oxidative stress .

- Anticancer Properties: Aaptamine induces cell cycle arrest in various cancer cell lines (e.g., lung and prostate cancer) by modulating the expression of cell cycle regulators like p21 and CDK2 .

- Antibacterial Effects: Aaptamine and its derivatives exhibit activity against various microbial strains, suggesting potential as an antibacterial agent .

Several methods have been developed for the synthesis of aaptamine:

- Total Synthesis from Veratrole: A five-step synthetic route involving specific reactions such as benzylation and thermal rearrangements has been reported .

- Isolation from Marine Sources: Natural extraction from Aaptos sp. involves solvent extraction followed by recrystallization to obtain pure aaptamine .

These methods highlight both synthetic and natural pathways to obtain this valuable compound.

Aaptamine's diverse biological activities make it applicable in various fields:

- Pharmaceutical Development: Due to its anticancer and antibacterial properties, aaptamine is being explored as a lead compound for new drug formulations.

- Antioxidant Supplements: Its ability to scavenge free radicals positions it as a candidate for dietary supplements aimed at reducing oxidative stress.

- Research Tool: Aaptamine serves as an important molecule in biochemical research for studying cellular processes related to cancer and inflammation .

Studies on the interactions of aaptamine with biological macromolecules have revealed its potential mechanisms of action:

- Protein Interactions: Aaptamine has shown agonistic or antagonistic effects on various proteins involved in cell signaling pathways, particularly those regulating apoptosis and cell cycle progression .

- Cellular Pathways: It activates transcription factors such as AP-1 and NF-kB, which are crucial in mediating cellular responses to stress and inflammation .

Aaptamine shares structural similarities with several other marine alkaloids. Here are some comparable compounds:

| Compound Name | Source | Key Activities | Unique Features |

|---|---|---|---|

| 9-Demethylaaptamine | Marine Sponge | Anticancer, Antioxidant | Lacks one methyl group |

| 4-Methylaaptamine | Marine Sponge | Anticancer | Modified methylation pattern |

| Suberitines A-D | Marine Sponge | Cytotoxic against cancer cells | Bis-aaptamine structure |

| 9-Amino-2-ethoxy-aaptamine | Synthetic | Antioxidant | Ethoxy substitution |

These compounds exhibit similar biological activities but differ structurally from aaptamine, emphasizing its unique chemical architecture and potential for therapeutic development .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Pham CD, Hartmann R, Müller WE, de Voogd N, Lai D, Proksch P. Aaptamine derivatives from the Indonesian sponge Aaptos suberitoides. J Nat Prod. 2013 Jan 25;76(1):103-6. doi: 10.1021/np300794b. Epub 2013 Jan 2. PubMed PMID: 23282083.

3: Kim MJ, Woo SW, Kim MS, Park JE, Hwang JK. Anti-photoaging effect of aaptamine in UVB-irradiated human dermal fibroblasts and epidermal keratinocytes. J Asian Nat Prod Res. 2014 Dec;16(12):1139-47. doi: 10.1080/10286020.2014.983092. Epub 2014 Dec 3. PubMed PMID: 25465718.

4: Yu HB, Yang F, Sun F, Li J, Jiao WH, Gan JH, Hu WZ, Lin HW. Aaptamine derivatives with antifungal and anti-HIV-1 activities from the South China Sea sponge Aaptos aaptos. Mar Drugs. 2014 Dec 16;12(12):6003-13. doi: 10.3390/md12126003. PubMed PMID: 25532563; PubMed Central PMCID: PMC4278215.

5: Yu HB, Yang F, Sun F, Ma GY, Gan JH, Hu WZ, Han BN, Jiao WH, Lin HW. Cytotoxic aaptamine derivatives from the South China Sea sponge Aaptos aaptos. J Nat Prod. 2014 Sep 26;77(9):2124-9. doi: 10.1021/np500583z. Epub 2014 Sep 11. PubMed PMID: 25211032.

6: Dyshlovoy SA, Venz S, Shubina LK, Fedorov SN, Walther R, Jacobsen C, Stonik VA, Bokemeyer C, Balabanov S, Honecker F. Activity of aaptamine and two derivatives, demethyloxyaaptamine and isoaaptamine, in cisplatin-resistant germ cell cancer. J Proteomics. 2014 Jan 16;96:223-39. doi: 10.1016/j.jprot.2013.11.009. Epub 2013 Nov 21. PubMed PMID: 24269226.

7: Gan JH, Hu WZ, Yu HB, Yang F, Cao MX, Shi HJ, Kang YF, Han BN. Three new aaptamine derivatives from the South China Sea sponge Aaptos aaptos. J Asian Nat Prod Res. 2015;17(12):1231-8. doi: 10.1080/10286020.2015.1118465. Epub 2015 Dec 24. PubMed PMID: 26699877.

8: Jin M, Zhao W, Zhang Y, Kobayashi M, Duan H, Kong D. Antiproliferative effect of aaptamine on human chronic myeloid leukemia K562 cells. Int J Mol Sci. 2011;12(11):7352-9. doi: 10.3390/ijms12117352. Epub 2011 Oct 26. PubMed PMID: 22174603; PubMed Central PMCID: PMC3233409.

9: Liu C, Tang X, Li P, Li G. Suberitine A-D, four new cytotoxic dimeric aaptamine alkaloids from the marine sponge Aaptos suberitoides. Org Lett. 2012 Apr 20;14(8):1994-7. doi: 10.1021/ol3004589. Epub 2012 Apr 3. PubMed PMID: 22472093.

10: Dyshlovoy SA, Naeth I, Venz S, Preukschas M, Sievert H, Jacobsen C, Shubina LK, Gesell Salazar M, Scharf C, Walther R, Krepstakies M, Priyadarshini P, Hauber J, Fedorov SN, Bokemeyer C, Stonik VA, Balabanov S, Honecker F. Proteomic profiling of germ cell cancer cells treated with aaptamine, a marine alkaloid with antiproliferative activity. J Proteome Res. 2012 Apr 6;11(4):2316-30. doi: 10.1021/pr300170p. Epub 2012 Mar 28. PubMed PMID: 22409352.

11: Funk F, Krüger K, Henninger C, Wätjen W, Proksch P, Thomale J, Fritz G. Spongean alkaloids protect rat kidney cells against cisplatin-induced cytotoxicity. Anticancer Drugs. 2014 Sep;25(8):917-29. doi: 10.1097/CAD.0000000000000119. PubMed PMID: 24820908.

12: Pettit GR, Hoffmann H, Herald DL, McNulty J, Murphy A, Higgs KC, Hamel E, Lewin NE, Pearce LV, Blumberg PM, Pettit RK, Knight JC. Antineoplastic agents 491. Synthetic conversion of aaptamine to isoaaptamine, 9-demethylaaptamine, and 4-methylaaptamine. J Org Chem. 2004 Apr 2;69(7):2251-6. PubMed PMID: 15049616.

13: Bowling JJ, Pennaka HK, Ivey K, Wahyuono S, Kelly M, Schinazi RF, Valeriote FA, Graves DE, Hamann MT. Antiviral and anticancer optimization studies of the DNA-binding marine natural product aaptamine. Chem Biol Drug Des. 2008 Mar;71(3):205-15. doi: 10.1111/j.1747-0285.2008.00628.x. PubMed PMID: 18251774; PubMed Central PMCID: PMC4918911.

14: Dyshlovoy SA, Fedorov SN, Shubina LK, Kuzmich AS, Bokemeyer C, Keller-von Amsberg G, Honecker F. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells. Biomed Res Int. 2014;2014:469309. doi: 10.1155/2014/469309. Epub 2014 Jul 23. PubMed PMID: 25215281; PubMed Central PMCID: PMC4158141.

15: Tsukamoto S, Yamanokuchi R, Yoshitomi M, Sato K, Ikeda T, Rotinsulu H, Mangindaan RE, de Voogd NJ, van Soest RW, Yokosawa H. Aaptamine, an alkaloid from the sponge Aaptos suberitoides, functions as a proteasome inhibitor. Bioorg Med Chem Lett. 2010 Jun 1;20(11):3341-3. doi: 10.1016/j.bmcl.2010.04.029. Epub 2010 Apr 14. PubMed PMID: 20451377.

16: Diers JA, Bowling JJ, Duke SO, Wahyuono S, Kelly M, Hamann MT. Zebra mussel antifouling activity of the marine natural product aaptamine and analogs. Mar Biotechnol (NY). 2006 Jul-Aug;8(4):366-72. Epub 2006 May 26. PubMed PMID: 16718618; PubMed Central PMCID: PMC4917205.

17: Aoki S, Kong D, Suna H, Sowa Y, Sakai T, Setiawan A, Kobayashi M. Aaptamine, a spongean alkaloid, activates p21 promoter in a p53-independent manner. Biochem Biophys Res Commun. 2006 Mar 31;342(1):101-6. Epub 2006 Feb 3. PubMed PMID: 16480688.

18: Shubina LK, Kalinovsky AI, Fedorov SN, Radchenko OS, Denisenko VA, Dmitrenok PS, Dyshlovoy SA, Krasokhin VB, Stonik VA. Aaptamine alkaloids from the Vietnamese sponge Aaptos sp. Nat Prod Commun. 2009 Aug;4(8):1085-8. PubMed PMID: 19768988.

19: Arai M, Han C, Yamano Y, Setiawan A, Kobayashi M. Aaptamines, marine spongean alkaloids, as anti-dormant mycobacterial substances. J Nat Med. 2014 Apr;68(2):372-6. doi: 10.1007/s11418-013-0811-y. Epub 2014 Jan 12. PubMed PMID: 24414399.

20: Ohizumi Y, Kajiwara A, Nakamura H, Kobayashi J. Alpha-adrenoceptor blocking action of aaptamine, a novel marine natural product, in vascular smooth muscle. J Pharm Pharmacol. 1984 Nov;36(11):785-6. PubMed PMID: 6150989.